(s)-2-Amino-2-(thiazol-2-yl)ethanol

Description

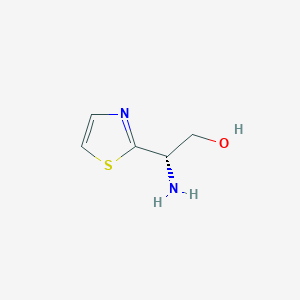

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

(2S)-2-amino-2-(1,3-thiazol-2-yl)ethanol |

InChI |

InChI=1S/C5H8N2OS/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2/t4-/m0/s1 |

InChI Key |

PQHIWASNKXZJSS-BYPYZUCNSA-N |

Isomeric SMILES |

C1=CSC(=N1)[C@H](CO)N |

Canonical SMILES |

C1=CSC(=N1)C(CO)N |

Origin of Product |

United States |

Advanced Spectroscopic and Stereochemical Characterization of S 2 Amino 2 Thiazol 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and conformational analysis of (S)-2-Amino-2-(thiazol-2-yl)ethanol. Through a combination of one-dimensional and two-dimensional NMR experiments, a detailed picture of the molecule's atomic connectivity and spatial arrangement emerges.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

For instance, in 2-aminothiazole (B372263), the thiazole (B1198619) ring protons typically appear in the aromatic region of the ¹H NMR spectrum. rsc.orgchemicalbook.com The amino group protons are often observed as a broad signal, and their chemical shift can be influenced by solvent and concentration. rsc.org In the context of this compound, the ethanol (B145695) substituent introduces additional signals. The methine proton (CH adjacent to both the thiazole ring and the amino group) and the methylene (B1212753) protons (CH2 adjacent to the hydroxyl group) would exhibit characteristic chemical shifts and splitting patterns due to coupling with neighboring protons.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbon atoms of the thiazole ring resonate at distinct chemical shifts, with the carbon bearing the amino group showing a characteristic downfield shift. rsc.orgchemicalbook.com The carbons of the ethanol side chain would also have unique resonances.

A representative table of expected chemical shifts for the core 2-aminothiazole structure is provided below, based on literature data for similar compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 2-Aminothiazole Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 (thiazole) | ~6.5-7.0 | ~105-115 |

| H5 (thiazole) | ~7.0-7.5 | ~138-142 |

| NH₂ | variable | - |

| C2 (thiazole) | - | ~168-172 |

| C4 (thiazole) | - | ~105-115 |

| C5 (thiazole) | - | ~138-142 |

Note: These are approximate ranges based on related structures and can vary based on solvent and substitution.

Correlational NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments is indispensable. sdsu.eduyoutube.comprinceton.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships. sdsu.eduprinceton.edu For example, it would show a correlation between the methine proton and the methylene protons of the ethanol side chain, as well as with the amino protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) couplings between protons and carbons. sdsu.eduprinceton.edu This would be instrumental in connecting the ethanol side chain to the thiazole ring, for instance, by showing a correlation between the methine proton and the C2 carbon of the thiazole.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique is particularly important for confirming the stereochemistry of the molecule. For the (S)-enantiomer, specific through-space interactions would be expected between protons on the stereocenter and other parts of the molecule.

Dynamic NMR Studies for Conformational Analysis

The flexible ethanol side chain of this compound can adopt various conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational dynamics. By analyzing changes in chemical shifts and line shapes, it is possible to determine the energy barriers between different conformers and to identify the most stable conformations. Studies on related thiazole-amino acid derivatives suggest that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a powerful and non-destructive means to probe the functional groups and intermolecular interactions within this compound. researchgate.netfrontiersin.orguu.nl

Functional Group Identification and Hydrogen Bonding Interactions

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the various functional groups present in the molecule. rsc.orgrsc.org

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic/aliphatic) | Stretching | 2850-3100 |

| C=N (thiazole) | Stretching | ~1620 |

| C=C (thiazole) | Stretching | ~1500-1550 |

| C-O (alcohol) | Stretching | 1000-1260 |

| C-N (amine) | Stretching | 1020-1250 |

A key feature of the vibrational spectra is the evidence of hydrogen bonding. The broadness of the O-H and N-H stretching bands is indicative of intermolecular hydrogen bonding between molecules in the solid state or in concentrated solutions. nih.govresearchgate.net Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the thiazole ring or the amino group is also possible and would lead to a red-shift (lower frequency) of the O-H stretching vibration. rsc.orgarxiv.org The study of hydrogen bonding is crucial for understanding the molecule's crystal packing and its interactions in biological systems. nih.gov

Conformational Isomerism Probes

Vibrational spectroscopy can also be used to study conformational isomerism. mdpi.comiu.edu.sa Different conformers of this compound may exhibit slightly different vibrational frequencies, particularly in the "fingerprint" region of the spectrum (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insights into the predominant conformation in a given state (solid, liquid, or solution). semanticscholar.orgresearchgate.net For example, the positions of bands related to the C-O and C-N stretching modes, as well as skeletal vibrations of the thiazole ring, can be sensitive to the torsional angles of the ethanol side chain.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminothiazole |

| Thiazole |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. By ionizing molecules and separating them based on their mass-to-charge ratio, valuable information about their composition and fragmentation can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For a compound with the molecular formula C₅H₈N₂OS, such as this compound, the expected exact mass can be calculated and compared to the experimentally determined value.

Published data for a compound with this formula shows a calculated exact mass of 144.0352 for the molecular ion [M]⁺. Experimental findings have confirmed this with a measured mass of 144.0346, and 145.0431 for the protonated molecule [M+H]⁺, validating the elemental composition. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for C₅H₈N₂OS

| Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |

| [M]⁺ | 144.0352 | 144.0346 |

| [M+H]⁺ | 145.0430 | 145.0431 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem Mass Spectrometry (MS/MS) is employed to determine the fragmentation pathways of a molecule, offering insights into its structural components. In an MS/MS experiment, the molecular ion of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the molecule's structure.

For this compound, specific fragmentation patterns would be expected based on its structure, which includes a thiazole ring, an amino group, and a primary alcohol. Common fragmentation pathways for similar structures, such as amino acids and alcohols, involve the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO). ekb.eglibretexts.org Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom in the amino group, is also a characteristic fragmentation for aliphatic amines. libretexts.org

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |

| 145.04 | Data not available | Data not available |

| 145.04 | Data not available | Data not available |

| 145.04 | Data not available | Data not available |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are instrumental in determining the absolute configuration of enantiomers.

Optical Rotation (OR) and Specific Rotation Measurements

Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical property of an enantiomer. nih.gov The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory (rotates light to the right) or levorotatory (rotates light to the left).

The specific rotation of this compound would be a critical piece of data for its characterization, confirming its enantiomeric purity and providing a standard for comparison. However, a specific value for the optical rotation of this compound has not been reported in the surveyed literature.

Table 3: Optical Rotation Data for this compound

| Parameter | Value |

| Specific Rotation [α] | Data not available |

| Concentration (c) | Data not available |

| Solvent | Data not available |

| Wavelength (λ) | Data not available |

| Temperature (T) | Data not available |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to one predicted by quantum mechanical calculations. nih.gov

An ECD spectrum for this compound would provide definitive proof of its absolute stereochemistry. At present, no experimental or calculated ECD data for this compound is available in the public scientific domain.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. jasco-global.com VCD spectroscopy provides detailed information about the stereochemical structure of a molecule in solution. bldpharm.com Similar to ECD, the comparison of an experimental VCD spectrum with a computationally predicted spectrum allows for the unambiguous determination of the absolute configuration of a chiral molecule. jasco-global.com

The VCD spectrum of this compound would offer a powerful tool for its stereochemical assignment. However, no VCD spectroscopic data for this specific compound has been found in the reviewed literature.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid and for unambiguously determining the absolute configuration of chiral molecules. However, to date, no such study has been published for this compound.

A single-crystal X-ray diffraction analysis of this compound would provide invaluable information. This would include the precise determination of its crystal system, space group, and unit cell dimensions. Furthermore, it would yield a detailed map of electron density, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. This empirical data is crucial for understanding the molecule's geometry and electronic distribution.

In the absence of experimental data, it is not possible to provide a table of crystallographic parameters.

The conformation of a molecule in the solid state is dictated by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonding, van der Waals interactions, and crystal packing effects. An X-ray crystallographic study would reveal the preferred conformation of this compound in its crystalline form. Key conformational features, such as the torsion angles defining the spatial relationship between the thiazole ring and the aminoethanol side chain, would be precisely determined.

Specifically, the analysis would elucidate the orientation of the amino and hydroxyl groups and any intramolecular hydrogen bonding that might stabilize a particular conformer. This information is critical for structure-based drug design and for understanding the molecule's interaction with biological targets. Without experimental crystallographic data, any discussion of conformational preferences remains speculative.

A table detailing conformational parameters cannot be generated due to the lack of available structural data.

Computational Chemistry and Theoretical Investigations of S 2 Amino 2 Thiazol 2 Yl Ethanol

Quantum Chemical Calculations (Density Functional Theory, DFT; Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic and structural properties of (S)-2-Amino-2-(thiazol-2-yl)ethanol.

The first step in the theoretical investigation of a molecule is the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This is achieved using methods like DFT with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) or ab initio Hartree-Fock (HF) calculations. primescholars.comresearchgate.net For this compound, this process would involve calculating the optimal bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The resulting geometry corresponds to a minimum on the potential energy surface. nih.gov These calculations provide the foundation for all further computational analyses. For related 2-aminothiazole (B372263) derivatives, theoretical calculations have been shown to be in good agreement with experimental data, such as those obtained from single-crystal X-ray diffraction. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Thiazole (B1198619) Ring (Based on related structures)

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C=N Bond Length (Å) | ~1.30 - 1.38 | DFT/B3LYP |

| C-S Bond Length (Å) | ~1.72 - 1.77 | DFT/B3LYP |

| C-C Bond Length (Å) | ~1.37 - 1.44 | DFT/B3LYP |

| N-C-S Bond Angle (°) | ~110 - 115 | DFT/B3LYP |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. primescholars.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole ring, indicating this is the likely site for electrophilic attack. The LUMO would likely be distributed across the thiazole ring as well. primescholars.com The analysis of these orbitals helps in predicting how the molecule will interact with other reagents. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature. researchgate.net

Table 2: Typical FMO Properties for 2-Aminothiazole Derivatives

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 | Chemical reactivity and stability |

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in an experimental IR spectrum. For this compound, key predicted vibrations would include the N-H stretching of the amino group, O-H stretching of the alcohol, C-H stretching, C=N and C-S stretching of the thiazole ring, and C-O stretching of the alcohol. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are often used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are valuable for assigning signals in experimental spectra and confirming the connectivity of the molecule. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.netresearchgate.net For 2-aminothiazole derivatives, these transitions often correspond to π → π* and n → π* electronic excitations within the thiazole ring system. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound Based on Analogous Compounds

| Spectroscopy | Feature | Predicted Range |

|---|---|---|

| IR (cm⁻¹) | N-H stretch (amino) | 3300 - 3450 |

| IR (cm⁻¹) | C=N stretch (thiazole) | 1510 - 1620 |

| ¹H NMR (ppm) | Thiazole ring protons | 6.5 - 7.5 |

| ¹³C NMR (ppm) | Thiazole ring carbons | 105 - 170 |

| UV-Vis (nm) | π → π* transition | 240 - 290 |

The flexibility of the ethanol (B145695) side chain in this compound allows for multiple conformations (rotamers) arising from rotation around the C-C and C-N bonds. DFT calculations are essential for mapping the potential energy surface and identifying the most stable conformers and the energy barriers between them. nih.gov

A critical stereoelectronic effect expected in this molecule is the formation of an intramolecular hydrogen bond. Detailed studies on similar thiazole-amino acid residues show that a hydrogen bond between the amino group's hydrogen and the thiazole ring's nitrogen atom (N–H⋯NTzl) is a major stabilizing factor. nih.gov This interaction significantly influences the conformational preference, favoring a semi-extended structure. The stability of this and other conformations can be quantified by calculating their relative energies (ΔE). nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study their behavior in an explicit solvent environment over time.

MD simulations can be used to explore the conformational landscape of this compound in a solvent such as water or ethanol. By simulating the molecule's movements over nanoseconds, researchers can observe how interactions with solvent molecules affect its preferred shape. This dynamic approach reveals which conformations are most populated in a solution, providing a more realistic picture than static gas-phase calculations. nih.gov The simulations would likely confirm the stability of conformations that allow for favorable intramolecular hydrogen bonding while also optimizing interactions with the surrounding solvent molecules.

Solvent-Solute Interactions

The interaction between a solute and a solvent is a critical factor that governs solubility, stability, and reactivity. For this compound, its various functional groups dictate its behavior in different solvent environments. The molecule's structure, featuring a primary amine, a hydroxyl group, and a thiazole ring, allows for a range of non-covalent interactions.

In polar protic solvents like water or ethanol, the primary amine (-NH₂) and hydroxyl (-OH) groups are the main sites for hydrogen bonding. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms attached to them can act as hydrogen bond donors. The nitrogen atom within the thiazole ring can also serve as a hydrogen bond acceptor. These interactions are key to the molecule's solubility in polar solvents. researchgate.net The thermodynamics of such interactions can be studied using techniques like flow microcalorimetry to determine enthalpic virial coefficients, which quantify the pairwise interactions between solute and solvent molecules. researchgate.netresearchgate.net

Theoretical models like the Kirkwood-Buff theory can further elucidate these interactions by calculating integrals that represent the affinity between different molecular pairs in a solution. juniperpublishers.com The solubility in mixed solvents, such as ethanol/water systems, can be predicted using models like the Non-Random Two-Liquid (NRTL) or Jouyban-Acree models, which regress interaction parameters from experimental solubility data. wur.nl These models provide a quantitative understanding of how co-solvents modify the solvation shell of the amino acid-like structure and influence its solubility. wur.nl

The table below summarizes the potential interactions between the functional moieties of this compound and solvent molecules.

| Functional Group/Moiety | Potential Interaction with Polar Solvents (e.g., Water) | Potential Interaction with Non-Polar Solvents (e.g., Hexane) |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor, Dipole-Dipole | Weak van der Waals forces |

| Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor, Dipole-Dipole | Weak van der Waals forces |

| Thiazole Ring | Hydrogen Bond Acceptor (N atom), Dipole-Dipole, Pi-Interactions | van der Waals forces, Pi-Stacking (with aromatic solvents) |

| Ethyl Backbone | Hydrophobic Interactions, van der Waals forces | van der Waals forces |

Molecular Docking Studies (General Ligand-Receptor Interaction Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. asianpubs.orgresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate like this compound. researchgate.net

Binding Site Prediction and Interaction Modes

The initial step in molecular docking is to identify the binding site on the target receptor. This can be a known active site or an allosteric site predicted by computational algorithms. Once the site is defined, the ligand is placed in various conformations and orientations within it, and a scoring function is used to estimate the binding affinity for each "pose". ekb.eg The conformation with the lowest binding energy is typically considered the most likely binding mode. ekb.eg

The binding of a ligand is stabilized by a variety of non-covalent interactions. For a molecule like this compound, these interactions are driven by its functional groups. Studies on related 2-aminothiazole derivatives show that the thiazole ring and its amino group are often crucial for anchoring the ligand in the receptor's binding pocket. acs.org

Key interaction modes include:

Hydrogen Bonds: The -NH₂ and -OH groups are potent hydrogen bond donors and acceptors. The thiazole nitrogen can also accept a hydrogen bond. These interactions with amino acid residues like Aspartate, Glutamate, Serine, or the protein backbone are often critical for high-affinity binding. acs.org

Hydrophobic Interactions: The ethyl backbone and the thiazole ring can engage in hydrophobic interactions with non-polar residues such as Valine, Leucine, Isoleucine, and Phenylalanine. acs.org

Electrostatic Interactions: The partial charges on the nitrogen, oxygen, and sulfur atoms can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket.

Pi-Stacking: The aromatic thiazole ring can participate in π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

The following table details the potential interactions between the functional groups of this compound and common amino acid residues in a protein binding site.

| Ligand Functional Group | Interaction Type | Potentially Interacting Amino Acid Residues |

| Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine, Main-chain Carbonyls |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine, Histidine, Main-chain Carbonyls/Amides |

| Thiazole Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Histidine, Lysine, Arginine |

| Thiazole Ring | Pi-Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine, Leucine, Valine |

Stereospecificity in Molecular Recognition

Biological macromolecules, such as enzymes and receptors, are chiral entities. Consequently, they often exhibit stereospecificity, meaning they interact differently with the various stereoisomers of a ligand. The "(S)" designation in this compound refers to the specific three-dimensional arrangement of the groups around the chiral carbon (the carbon atom bonded to the amino group, the hydroxyl group, the thiazole ring, and a hydrogen atom).

This specific spatial arrangement is crucial for molecular recognition. An active site has a well-defined three-dimensional geometry. The (S)-enantiomer might position its hydroxyl and amino groups perfectly to form key hydrogen bonds with specific residues in the receptor, leading to a stable, low-energy complex. In contrast, its mirror image, the (R)-enantiomer, would place these functional groups in different positions. This could result in steric clashes with the receptor wall or an inability to form the same critical hydrogen bonds, leading to significantly weaker binding or no binding at all. Therefore, the stereochemistry of a ligand is a fundamental determinant of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. excli.desemanticscholar.org The underlying principle is that the structural properties of a molecule, which can be quantified by molecular descriptors, determine its activity.

Descriptor Generation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that characterize the topological, geometrical, electronic, or physicochemical properties of a molecule. uestc.edu.cn For a series of related compounds, such as 2-aminothiazole derivatives, hundreds or thousands of descriptors can be calculated using specialized software. nih.govufv.br

These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices, autocorrelation descriptors). nih.gov

3D Descriptors: Require a 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices, Radial Distribution Function (RDF) descriptors). excli.denih.gov

Physicochemical Descriptors: Properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.

Quantum Mechanical Descriptors: Derived from quantum chemistry calculations (e.g., HOMO/LUMO energies, atomic charges).

The table below presents examples of descriptors used in QSAR studies of thiazole-containing compounds. excli.denih.govnih.gov

| Descriptor Class | Descriptor Example | Description |

| Autocorrelation | MATS8c | Moran autocorrelation - lag 8 / weighted by charges |

| Autocorrelation | GATS2c | Geary autocorrelation – lag 2 / weighted by charges nih.gov |

| RDF Descriptors | RDF040m | Radial Distribution Function - 4.0 / weighted by mass excli.de |

| GETAWAY Descriptors | H6m | H autocorrelation of lag 6 / weighted by mass excli.de |

| Burden Modified Eigenvalues | SpMax2_Bhv | Largest absolute eigenvalue of Burden modified matrix – n 2 / weighted by relative van der Waals volumes nih.gov |

| 3D-Molecular Representation | RPSA | Relative Positive Surface Area (a measure of charge distribution on the surface) nih.gov |

Once generated, a crucial step is to select a small subset of relevant descriptors that have a strong correlation with biological activity but are not highly correlated with each other. This prevents model overfitting and improves its predictive power.

Predictive Modeling of Molecular Properties

After selecting the optimal set of descriptors, a mathematical model is constructed to relate these descriptors to the observed biological activity (e.g., IC₅₀ values, which are often converted to pIC₅₀ for modeling). acs.org The most common method is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Activity (pIC₅₀) = c₁ × (Descriptor₁) + c₂ × (Descriptor₂) + ... + c₀

Where c represents the regression coefficients determined during the model-building process. Other methods, like the Genetic Function Algorithm (GFA), can also be used to develop robust models. ufv.br

The quality and predictive ability of a QSAR model are assessed using several statistical parameters. A robust model must be validated internally and externally to ensure it is not a result of chance correlation and can accurately predict the activity of new, untested compounds. ufv.br

Key statistical parameters for model validation include:

| Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model (often via leave-one-out cross-validation). ufv.br | > 0.5 |

| R²pred or R²ext (External Validation R²) | Measures the model's ability to predict the activity of an external test set of compounds. ufv.br | > 0.6 |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| Standard Error (Se) | Measures the deviation of the predicted values from the experimental values. | Low value |

By developing a validated QSAR model, researchers can predict the biological activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent and effective molecules. excli.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.